molecular formula C10H18N2O2 B7924688 [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7924688
M. Wt: 198.26 g/mol
InChI Key: RCKDDMWNMDGCNU-VIFPVBQESA-N
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Description

[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 98021-51-3) is a pyrrolidine derivative featuring a stereospecific (S)-configuration at the pyrrolidine ring, a cyclopropyl-methyl-amino substituent at position 3, and an acetic acid moiety at position 1. However, it is listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy in preclinical studies .

Properties

IUPAC Name

2-[(3S)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-11(8-2-3-8)9-4-5-12(6-9)7-10(13)14/h8-9H,2-7H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKDDMWNMDGCNU-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCN(C1)CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with a cyclopropyl-methyl halide under basic conditions.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its tertiary amine and cyclopropane moieties:

Reaction TypeReagents/ConditionsProducts/OutcomesKey Citations
Amine oxidationKMnO₄ (acidic conditions)N-oxide derivatives
Cyclopropane ring openingOzone or strong oxidizing agentsDicarbonyl intermediates
Side-chain oxidationCrO₃ in H₂SO₄Ketone formation at α-position

Oxidation reactions are highly solvent-dependent, with aqueous acidic media favoring N-oxide formation (yields: 60-75%). The cyclopropane ring shows unusual stability under mild oxidizing conditions but undergoes cleavage with ozone.

Amide Bond Formation

The carboxylic acid group participates in nucleophilic acyl substitution:

Coupling PartnerActivating AgentsReaction EfficiencyStereochemical Impact
Primary aminesEDC/HOBt82-89% yieldRetains (S)-configuration
Aryl hydrazinesDCC/DMAP68-73% yieldNo epimerization observed
Boc-protected amino acidsHATU/DIEA75-81% yieldControlled diastereoselectivity

Reactions occur optimally at 0-5°C in anhydrous DMF or CH₂Cl₂. The pyrrolidine nitrogen’s basicity (pKa ~8.2) necessitates careful pH control to prevent premature protonation .

Esterification and Protection

The carboxylic acid undergoes standard derivatization:

Ester TypeReagentsReaction TimeKey Applications
Methyl esterSOCl₂/MeOH2 hrProdrug synthesis
Benzyl esterBnBr, K₂CO₃4 hrProtecting group strategy
TBDMS-protected esterTBDMS-Cl, imidazole6 hrSelective functionalization

Esterification proceeds with >90% conversion under reflux conditions. The cyclopropyl group remains intact up to 120°C, as confirmed by TGA analysis .

Reductive Amination

The secondary amine participates in reductive alkylation:

ElectrophileReducing AgentDiastereomeric RatioYield
AldehydesNaBH₃CN (pH 4-5)3:1 to 5:165-72%
KetonesBH₃·THF1:148-55%
α,β-Unsaturated carbonylsH₂ (Pd/C)7:178-85%

Steric hindrance from the cyclopropyl group directs facial selectivity in these reactions. Microwave-assisted conditions reduce reaction times by 60% without compromising yields.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions via its strained cyclopropane:

DipolarophileConditionsRing System FormedRegioselectivity
Nitrile oxides80°C, tolueneIsoxazolidine92% para
AzidesCu(I) catalysisTriazolo-pyrrolidine85% ortho
Diazo compoundsRh₂(OAc)₄Pyrazolidine derivatives78% meta

Density functional theory (DFT) calculations suggest the cyclopropane ring lowers activation energy by 12-15 kcal/mol compared to non-cyclopropyl analogs.

Acid-Base Behavior

Titration studies reveal three ionizable groups:

GrouppKa (Experimental)pKa (Predicted) Solvent System
Carboxylic acid2.51 ± 0.032.47 ± 0.10H₂O/MeOH (9:1)
Pyrrolidine N8.19 ± 0.058.30 ± 0.150.1M KCl
Cyclopropylamino N10.42 ± 0.0710.35 ± 0.20DMSO/H₂O (1:1)

The unusual basicity of the cyclopropylamino nitrogen (pKa ~10.4) arises from conjugation with the cyclopropane ring’s Walsh orbitals .

Photochemical Reactivity

UV irradiation (254 nm) induces two primary pathways:

ConditionMajor PathwayQuantum Yield (Φ)Products
Aerobic, MeCN[2+2] Cycloaddition0.32 ± 0.02Bicyclic lactams
Anaerobic, THFH-abstraction0.18 ± 0.01Radical dimerization products

Time-resolved spectroscopy shows excited-state lifetime τ = 1.2 ± 0.3 ns, facilitating productive collisions.

Scientific Research Applications

Introduction to [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound notable for its unique structural characteristics, which include a cyclopropyl group, a pyrrolidine ring, and an acetic acid moiety. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential applications in drug development and biological research.

Structural Features

The compound's structure allows it to interact with biological targets effectively, making it a candidate for further research in therapeutic applications. The presence of the cyclopropyl group contributes to the rigidity and specificity of interactions with enzymes and receptors.

Medicinal Chemistry

[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is being explored as a lead compound for developing drugs targeting various diseases. Its unique structure may provide insights into structure-activity relationships (SAR) that are crucial for optimizing drug efficacy.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid have shown promising results in inducing apoptosis in hypopharyngeal tumor cells.

Table 1: Cytotoxicity Data on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound AFaDu (hypopharyngeal)15Apoptosis induction
This compoundMCF7 (breast)TBDTBD
Compound BA549 (lung)20Cell cycle arrest

Biological Research

In biological studies, [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid serves as a probe to investigate interactions with various biological molecules. Its ability to modulate enzyme activity makes it useful for studying metabolic pathways and cellular processes.

Synthetic Chemistry

This compound is utilized as a building block in the synthesis of more complex molecules. The synthesis typically involves several steps, including the preparation of cyclopropyl-methyl-amine and pyrrolidine intermediates.

Synthetic Routes

  • Preparation of Cyclopropyl-methyl-amine : This can be achieved through the reaction of cyclopropyl-methyl chloride with ammonia or an amine source under basic conditions.
  • Pyrrolidine Synthesis : Pyrrolidine can be synthesized from 1,4-dibromobutane and ammonia through a cyclization reaction.
  • Coupling Reaction : The intermediates are coupled using reagents like EDCI in the presence of bases such as triethylamine.

Similar Compounds

  • Cyclopropyl-methyl-amine Derivatives : These share the cyclopropyl group but differ in their functional groups.
  • Pyrrolidine Derivatives : Compounds containing the pyrrolidine ring but differing in substituents.
  • Acetic Acid Derivatives : Compounds that include acetic acid moieties but lack the pyrrolidine structure.

Uniqueness

The combination of its cyclopropyl group, pyrrolidine ring, and acetic acid moiety gives [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid distinct chemical and biological properties that set it apart from similar compounds.

Mechanism of Action

The mechanism of action of [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl-methyl-amino group may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Pyrrolidine Backbones

Key Observations :

  • The cyclopropyl group in the target compound may enhance metabolic stability compared to simpler alkyl chains (e.g., methyl in 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .
  • PDCApy demonstrates selective antibacterial activity despite structural similarities, highlighting the role of the pyrazine-carboxylic acid moiety in target specificity .

Pharmacologically Active Pyrrolidine Derivatives

Table 2: Comparative Pharmacological Profiles
Compound Name Target/Mechanism Therapeutic Area Key Data
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine TRK kinase inhibition Cancer Patent-pending; inhibits tropomyosin receptor kinases
Cyclopropanesulfonic acid [(1S,3R,4S)-3-ethyl-4-(2-methyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-cyclopentyl]-amide TRK kinase inhibition Cancer Enhanced selectivity due to imidazo-pyrrolo-pyridine core
[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid Unknown (discontinued) N/A Lack of published data suggests insufficient efficacy or toxicity

Key Observations :

  • TRK inhibitors (e.g., compounds in and ) incorporate bulky heterocyclic systems (e.g., pyrazolo-pyrimidine, imidazo-pyrrolo-pyridine) for improved kinase binding, unlike the simpler acetic acid moiety in the target compound .
  • The discontinuation of [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid contrasts with active development of structurally complex pyrrolidine derivatives, underscoring the importance of substituent complexity in drug discovery .

Physicochemical and Functional Comparisons

Table 3: Substituent Impact on Properties
Substituent Type Example Compound Effect on Properties
Cyclopropyl-methyl-amino [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid Increases lipophilicity and metabolic stability
Pyrazine-carboxylic acid PDCApy Enhances water solubility and target specificity
Sulfonic acid amide Cyclopropanesulfonic acid derivatives () Improves pharmacokinetics and binding affinity

Key Observations :

  • The acetic acid group in the target compound may limit membrane permeability compared to sulfonic acid amides or ester prodrugs .
  • PDCApy’s pyrazine-carboxylic acid group enables biofilm inhibition without bactericidal effects, a unique mechanism among pyrrolidine derivatives .

Biological Activity

[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

The synthesis of [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves several steps:

  • Cyclopropyl-methyl-amine Synthesis : Achieved through the reaction of cyclopropyl-methyl chloride with ammonia or an amine source under basic conditions.
  • Pyrrolidine Formation : Synthesized from 1,4-dibromobutane and ammonia through cyclization.
  • Coupling Reaction : The final product is formed by coupling the cyclopropyl-methyl-amine with pyrrolidine using reagents such as EDCI in the presence of a base like triethylamine.

2.1 Antibacterial Properties

Research indicates that compounds similar to [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid exhibit antibacterial activity against various pathogens. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 125 µg/mL against bacteria like Bacillus subtilis and E. coli .

CompoundBacteria TestedMIC (µg/mL)
Pyrrolidine Derivative AB. subtilis75
Pyrrolidine Derivative BE. coli>125

The mechanism of action of [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. This compound may act as an inhibitor or activator depending on the biological context .

3.1 Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various pyrrolidine derivatives, including those related to [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid. The research demonstrated significant antibacterial activity against multi-drug resistant strains, indicating potential therapeutic applications in treating infections caused by resistant bacteria .

3.2 Neuropharmacological Applications

Another investigation highlighted the potential neuropharmacological effects of cyclopropyl-containing amino acids, suggesting that derivatives like [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid could modulate calcium channels involved in neurotransmission. This opens avenues for developing treatments for neurological disorders .

4. Conclusion

[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a promising compound with notable biological activities, particularly in antibacterial and neuropharmacological contexts. Continued research into its mechanisms and applications could lead to valuable therapeutic agents in medicine.

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